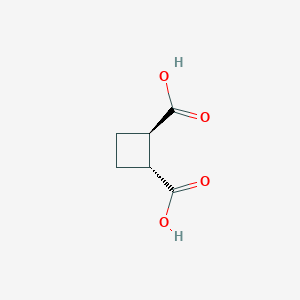

trans-Cyclobutane-1,2-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527264. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSAGCZZQKACKE-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031207 | |

| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-13-6 | |

| Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclobutane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of trans-Cyclobutane-1,2-dicarboxylic Acid

Introduction

trans-Cyclobutane-1,2-dicarboxylic acid (trans-CBDA) is a cyclic dicarboxylic acid characterized by a four-membered carbon ring with two carboxylic acid groups oriented in a trans configuration.[1][2] Its molecular formula is C₆H₈O₄, and it has a molecular weight of approximately 144.13 g/mol .[1][3] The rigid, strained cyclobutane core combined with the reactive carboxylic acid functionalities makes trans-CBDA a molecule of significant interest. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers in organic synthesis, materials science, and drug development. Its unique stereochemistry and reactivity distinguish it from its cis-isomer and open avenues for specific applications in various fields.[2]

Molecular Structure and Stereochemistry

The defining feature of this compound is the spatial arrangement of its substituents on the cyclobutane ring.

Ring Conformation

Contrary to a simplified planar representation, the cyclobutane ring in trans-CBDA is puckered.[4] X-ray crystallography studies have determined that the ring adopts a non-planar conformation with a dihedral angle of approximately 150°.[4] This puckering helps to alleviate some of the inherent angle and torsional strain in the four-membered ring. The trans configuration of the bulky carboxylic acid groups further contributes to the molecule's relative stability by minimizing steric hindrance.[3]

Stereoisomers and Optical Activity

1,2-Cyclobutanedicarboxylic acid exists as three stereoisomers: a cis isomer and a pair of trans enantiomers.[5]

-

cis-1,2-Cyclobutanedicarboxylic acid: This isomer possesses an internal plane of symmetry, rendering it a meso compound and thus, optically inactive.[5]

-

trans-1,2-Cyclobutanedicarboxylic acid: This configuration lacks an internal plane of symmetry and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-cyclobutane-1,2-dicarboxylic acid and (1S,2S)-cyclobutane-1,2-dicarboxylic acid. These enantiomers are optically active.[5] The commercially available trans-CBDA is typically a racemic mixture of these two enantiomers.

Physical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1124-13-6 | [1][6] |

| Molecular Formula | C₆H₈O₄ | [3][6] |

| Molecular Weight | 144.13 g/mol | [1][7] |

| Appearance | White to slightly brown crystalline solid | [1][7] |

| Melting Point | 125-131 °C | [8][9] |

| Boiling Point | 140 °C at 2 Torr | [8][9] |

| Density (Predicted) | 1.509 g/cm³ | [8] |

| pKa1 | 3.79 | [9] |

| pKa2 | 5.61 | [9] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum provides distinct signals for the methine and methylene protons of the cyclobutane ring. In D₂O, characteristic peaks are observed around 3.45 ppm and 2.17 ppm.[10] The specific chemical shifts and coupling constants are crucial for confirming the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing signals for the carboxylic acid carbons and the two distinct carbons of the cyclobutane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for the O-H stretching of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region) and the C=O stretching of the carbonyl group (around 1700 cm⁻¹).[6][11]

-

Mass Spectrometry: The fragmentation pattern in mass spectrometry can be used to distinguish between the cis and trans isomers. The interaction between the carboxyl groups in the cis isomer leads to a different fragmentation pathway compared to the trans isomer.[9][12]

Synthesis Methodologies

Several synthetic routes have been established for this compound. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.

Hydrolysis of Dinitrile Precursors

A common and effective method involves the hydrolysis of trans-1,2-dicyanocyclobutane. This dinitrile can be prepared via various cycloaddition pathways. The subsequent hydrolysis, typically under acidic conditions, converts the nitrile groups to carboxylic acids.

Protocol: Acid-Mediated Hydrolysis of trans-1,2-dicyanocyclobutane [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend trans-1,2-dicyanocyclobutane in a solution of concentrated hydrochloric acid.

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, which typically induces precipitation of the crude dicarboxylic acid.

-

Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as benzene or a mixture of benzene and ethyl acetate.[9][12] The cis-acid isomer can be isomerized to the more stable trans-acid by heating in concentrated HCl at 190°C.[9]

Photodimerization Routes

Photochemical [2+2] cycloaddition reactions are another powerful tool for constructing the cyclobutane ring. For instance, the photodimerization of trans-cinnamic acid under UV light can yield cyclobutane dicarboxylic acid derivatives.[3][13] While this method can produce various isomers, careful selection of reaction conditions and precursors can favor the desired stereochemistry.[13]

Chemical Reactivity and Applications

The dual functionality of trans-CBDA makes it a versatile building block in both academic research and industrial applications.[1][14]

Reactions of the Carboxylic Acid Groups

The two carboxylic acid moieties can undergo standard transformations, providing access to a wide range of derivatives:

-

Esterification: Reaction with alcohols under acidic catalysis yields the corresponding diesters, which are valuable intermediates.[3]

-

Amide Bond Formation: Coupling with amines, often mediated by standard coupling reagents, leads to the formation of diamides and polyamides.[3] This reactivity is fundamental to its use in polymer chemistry.

Reactions of the Cyclobutane Ring

-

Thermal Cleavage: The strained cyclobutane ring can undergo thermal cycloreversion (a retro-[2+2] cycloaddition) upon heating, breaking down into smaller unsaturated molecules.[3][13] This property makes it a candidate for developing thermally recyclable or degradable materials.[3][13]

-

Decarboxylation: Under high temperatures or specific catalytic conditions, trans-CBDA can undergo decarboxylation to form cyclobutene derivatives.[3]

Key Applications

-

Polymer Science: As a monomer, trans-CBDA is used to synthesize novel polyesters and polyamides. The rigid cyclobutane unit can impart enhanced thermal stability and mechanical strength to the polymer backbone.[1][14]

-

Pharmaceutical Synthesis: The cyclobutane scaffold is present in numerous biologically active molecules. trans-CBDA serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][14]

-

Ligand for Metal Ions: The dicarboxylate functionality allows trans-CBDA to act as a chelating agent, binding to metal ions. This property is useful for developing new catalysts and for studying metal-ligand interactions in biological systems.[3]

Crystallographic Data

Single-crystal X-ray diffraction has provided definitive structural information for trans-1,2-cyclobutanedicarboxylic acid. It crystallizes in the monoclinic system with the space group C2/c.[4] The unit cell contains four molecules. These studies confirm the puckered conformation of the cyclobutane ring and detail the hydrogen bonding networks formed between adjacent molecules in the crystalline state.[4]

Conclusion

This compound is a fundamentally important molecule whose chemical properties are dictated by the interplay between its strained cyclobutane core and its two carboxylic acid groups. Its well-defined stereochemistry, predictable reactivity, and role as a rigid building block make it an invaluable tool for chemists and material scientists. Continued exploration of its synthesis and applications promises to yield novel materials and pharmacologically active compounds.

References

- 1. Cas 1124-13-6 | this compound [finechemical.net]

- 2. lookchem.com [lookchem.com]

- 3. Buy this compound | 1124-13-6 [smolecule.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. homework.study.com [homework.study.com]

- 6. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]

- 7. 1124-13-6・trans-1,2-Cyclobutanedicarboxylic Acid・323-29221・329-29223[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. chembk.com [chembk.com]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound(1124-13-6) 1H NMR [m.chemicalbook.com]

- 11. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]

- 12. This compound | 1124-13-6 [chemicalbook.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. chemimpex.com [chemimpex.com]

Introduction: The Stereochemical Challenge of a Strained Ring System

An In-depth Technical Guide to the Structure Elucidation of trans-Cyclobutane-1,2-dicarboxylic Acid

Cyclobutane dicarboxylic acids (CBDAs) are valuable building blocks in the synthesis of polymers, metal-organic frameworks, and pharmacologically active molecules.[1] Their utility is deeply rooted in the stereochemistry and conformational behavior of the four-membered ring. Unlike their more flexible cyclohexane counterparts, cyclobutanes exhibit significant ring strain, which dictates their geometry and reactivity.[2][3] The 1,2-disubstituted pattern gives rise to stereoisomers, namely cis and trans diastereomers. The elucidation of the correct isomer is a critical step in any synthetic or developmental workflow.

This guide provides a comprehensive, technically-grounded overview of the principles and methodologies employed to definitively elucidate the structure of this compound. We will move beyond a simple listing of techniques to explore the causal logic behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural confirmation. This document is intended for researchers and professionals who require a robust understanding of how to characterize and confirm the structure of this and similar small-ring systems.

Foundational Principles: Stereoisomerism and Conformational Dynamics

To accurately interpret analytical data, one must first understand the possible structures. Cyclobutane-1,2-dicarboxylic acid can exist as three distinct stereoisomers.

-

cis-Cyclobutane-1,2-dicarboxylic acid: This isomer possesses an internal plane of symmetry, making it a meso compound and thus, achiral and optically inactive.[4]

-

This compound: This isomer lacks an internal plane of symmetry and exists as a pair of non-superimposable mirror images, or enantiomers ((1R,2R) and (1S,2S)). This pair is chiral and optically active.[4][5]

The cyclobutane ring itself is not planar. A planar conformation would induce significant torsional strain from eclipsing C-H bonds. To alleviate this, the ring adopts a puckered or "butterfly" conformation.[2][6] This puckering creates two distinct substituent positions: axial and equatorial, analogous to cyclohexane.[7] The energetic barrier for ring inversion is low, but the puckered nature is the dominant conformation and critically influences the spatial relationship between substituents, a key factor in NMR analysis.

Caption: Logical relationship between the stereoisomers of cyclobutane-1,2-dicarboxylic acid.

The Elucidation Workflow: A Multi-Technique, Convergent Approach

The logical workflow begins with obtaining a pure sample, followed by a series of spectroscopic and analytical experiments. The results are then synthesized to build a conclusive structural assignment.

Caption: Experimental workflow for the structure elucidation of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR is arguably the most powerful tool for determining the stereochemistry of diastereomers in solution. The key lies in analyzing the coupling constants (J-values) between the methine protons (H-1 and H-2).

Expertise & Causality: The magnitude of the coupling constant between two vicinal protons is described by the Karplus relationship, which depends on the dihedral angle between them. In the puckered cyclobutane ring, the dihedral angles between the H1-C1-C2-H2 protons are different for the cis and trans isomers. This geometric difference leads to predictably different J-values, allowing for unambiguous assignment.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it solubilizes the acid well and the acidic protons of the carboxyl groups are observable.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and high digital resolution to resolve the coupling constants.

-

Data Interpretation:

-

Carboxyl Protons (-COOH): A very broad singlet, typically downfield (>10 ppm). Its presence confirms the carboxylic acid functional group.

-

Methine Protons (H-1, H-2): In the trans isomer, these two protons are chemically equivalent due to the molecule's C₂ symmetry. They will appear as a single multiplet. The key is the coupling to the adjacent methylene protons (H-3 and H-4).

-

Methylene Protons (H-3, H-4): These protons will appear as complex multiplets in the aliphatic region (typically 2.0-2.5 ppm).[8]

-

Stereochemistry Confirmation: The coupling constants between the methine and adjacent methylene protons provide the crucial stereochemical information. Decoupling experiments or 2D NMR (COSY) can help simplify these multiplets and extract the J-values.

-

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Interpretation: Due to the C₂ symmetry of the trans isomer, only three distinct signals are expected.

-

Carboxyl Carbon (-COOH): ~175 ppm.

-

Methine Carbons (C-1, C-2): ~40-45 ppm.

-

Methylene Carbons (C-3, C-4): ~20-25 ppm. The observation of only three signals strongly supports the symmetric trans structure, whereas the cis (meso) isomer would also show three signals. Therefore, ¹³C NMR confirms the carbon skeleton and symmetry but relies on ¹H NMR for the definitive stereochemical assignment.

-

| Spectroscopic Data Summary | |

| Technique | Expected Observation for trans Isomer |

| ¹H NMR | Methine Protons (H-1, H-2): Multiplet around 3.4 ppm. Methylene Protons (H-3, H-4): Multiplet around 2.2 ppm.[8] |

| ¹³C NMR | Three signals: C=O (~175 ppm), C1/C2 (~40-45 ppm), C3/C4 (~20-25 ppm).[9] |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹).[9] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 144. Key Fragments: m/z = 99 [M-COOH]⁺, 55.[10] |

Mass Spectrometry (MS): Confirming Molecular Formula

Mass spectrometry validates the molecular weight and, by extension, the molecular formula of the compound.

Experimental Protocol: GC-MS (after derivatization) or ESI-MS

-

Sample Preparation: For Electron Ionization (EI), the acid may need to be derivatized (e.g., to its methyl ester) to improve volatility. For Electrospray Ionization (ESI), dissolve a small amount in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum. In ESI negative ion mode, the [M-H]⁻ ion is typically observed. In EI mode, the molecular ion (M⁺) is observed.

-

Data Interpretation:

-

Molecular Ion: The molecular formula is C₆H₈O₄, giving a molecular weight of 144.13 g/mol .[9] The observation of a peak at m/z 144 (in EI) or 143 (in ESI negative mode) confirms this.

-

Fragmentation Pattern: Common fragmentation pathways in EI-MS include the loss of a carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 99, and subsequent ring fragmentation.[10][11] This fragmentation provides corroborating evidence for the overall structure.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Sample Preparation: For ATR, place a small amount of the solid sample directly on the crystal. For a KBr pellet, grind a small amount of sample with dry KBr and press it into a transparent disk.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Interpretation:

-

O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹. This is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹. This confirms the presence of the carboxyl carbonyl group.

-

C-H Stretch: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring.

-

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous structural data, acting as the ultimate arbiter.

Expertise & Causality: By diffracting X-rays, the precise three-dimensional coordinates of every non-hydrogen atom in the crystal lattice can be determined. This allows for direct visualization of the molecule's structure, including the trans orientation of the carboxylic acid groups and the puckered conformation of the cyclobutane ring.[1]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent (e.g., acetonitrile/water).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles. The resulting electron density map will unequivocally show the relative stereochemistry.

Conclusion

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. homework.study.com [homework.study.com]

- 5. (Solved) - Draw all possible stereo isomers of 1, 2-cyclobutanedicarboxylic.... - (1 Answer) | Transtutors [transtutors.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. This compound(1124-13-6) 1H NMR [m.chemicalbook.com]

- 9. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(1124-13-6) MS [m.chemicalbook.com]

- 11. Cas 1124-13-6,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to the Discovery and History of Cyclobutane Dicarboxylic Acids

Introduction

Cyclobutane dicarboxylic acids (CBDAs), four-membered carbocyclic rings bearing two carboxylic acid functionalities, represent a fascinating and historically rich class of organic compounds. Their inherent ring strain and unique three-dimensional architecture bestow upon them distinct chemical and physical properties that have captured the attention of chemists for over a century. This guide provides a comprehensive exploration of the discovery, synthesis, and evolving applications of CBDAs, tailored for researchers, scientists, and drug development professionals. We will delve into the early misinterpretations that shaped the initial understanding of these molecules, trace the evolution of synthetic methodologies from classical approaches to modern photochemical and catalytic techniques, and highlight their burgeoning role in the development of novel therapeutics and advanced materials.

PART 1: A Convoluted History: The Discovery and Early Synthetic Endeavors

The early history of cyclobutane dicarboxylic acids is a compelling narrative of scientific inquiry marked by erroneous structural assignments and fascinating chemical rearrangements. The quest for these seemingly simple molecules was fraught with challenges, leading to a period of confusion that persisted for nearly seven decades.

The Era of Mistaken Identity (1881-1950)

The scientific journey into CBDAs began in 1881 with the work of Markownikoff and Krestownikoff.[1] Their attempts to synthesize 1,3-cyclobutanedicarboxylic acid through the self-condensation of ethyl-α-chloropropionate yielded products that were mistakenly identified as the desired cyclobutane derivatives.[1] This initial misinterpretation was perpetuated by other prominent chemists of the era, including Perkin and Haworth, who also reported synthetic routes to what they believed were 1,3-cyclobutanedicarboxylic acids.[1]

The prevailing confusion stemmed from a series of unusual reactions and incorrect assumptions about the structure of the products. It was not until the mid-20th century that the true nature of these early "cyclobutane" compounds was revealed. In 1950, Deutsch and Buchman replicated Markownikoff's synthesis and, through careful analysis, demonstrated that the product was, in fact, a methylcyclopropanedicarboxylic acid.[1] This pivotal discovery, supported by the earlier mechanistic insights of Ingold, finally corrected the long-standing misconception in the chemical literature.

The Dawn of Authentic Cyclobutane Dicarboxylic Acid Synthesis

The first definitive syntheses of authentic cyclobutane dicarboxylic acids were achieved through different chemical strategies. One of the earliest and most reliable methods for the preparation of 1,1-cyclobutanedicarboxylic acid involved the condensation of diethyl malonate with 1,3-dibromopropane in the presence of a base, followed by hydrolysis and decarboxylation.[2][3][4] This classical approach, while effective, often suffered from side reactions that could lower the overall yield.

A significant breakthrough in the synthesis of substituted cyclobutane dicarboxylic acids came from the field of photochemistry. The photodimerization of cinnamic acid and its derivatives to yield truxillic and truxinic acids, which are diphenylcyclobutane dicarboxylic acids, was a key development.[5] This [2+2] photocycloaddition reaction laid the groundwork for a versatile and powerful method to construct the cyclobutane ring with a high degree of stereochemical control.

PART 2: Modern Synthetic Methodologies: Precision and Control

The contemporary synthesis of cyclobutane dicarboxylic acids has evolved significantly, with a strong emphasis on efficiency, stereoselectivity, and the development of sustainable methods. As a senior application scientist, the choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability of the process.

[2+2] Photocycloaddition: A Cornerstone of Cyclobutane Synthesis

The [2+2] photocycloaddition of alkenes remains one of the most direct and versatile methods for constructing the cyclobutane ring.[5] This approach is particularly powerful for the synthesis of 1,2- and 1,3-disubstituted cyclobutane dicarboxylic acids and their derivatives.

Causality in Experimental Design:

The success of a [2+2] photocycloaddition is governed by several key factors:

-

Substrate Pre-organization: For an efficient reaction, the two alkene moieties must be in close proximity and have the correct orientation. In the solid state, the crystal packing of the substrate plays a crucial role. In solution, the use of templates or supramolecular assemblies can pre-organize the reactants.

-

Excited State Dynamics: The reaction proceeds through an excited state of the alkene. The choice of irradiation wavelength and the use of photosensitizers can influence the reaction pathway and stereochemical outcome.

-

Stereochemical Control: The stereochemistry of the resulting cyclobutane ring (cis vs. trans) is often determined by the geometry of the starting alkenes and the reaction conditions.

Experimental Protocol: Batch Photodimerization of trans-Cinnamic Acid

This protocol describes the synthesis of α-truxillic acid, a classic example of a cyclobutane dicarboxylic acid prepared via solid-state photodimerization.

Materials:

-

trans-Cinnamic acid

-

Ethanol

-

High-pressure mercury lamp (or a suitable UV light source)

-

Quartz reaction vessel

Procedure:

-

A saturated solution of trans-cinnamic acid in ethanol is prepared.

-

The solution is slowly evaporated to crystallize the α-form of trans-cinnamic acid, which is known to photodimerize in the solid state.

-

The crystalline trans-cinnamic acid is placed in a quartz reaction vessel.

-

The vessel is irradiated with a high-pressure mercury lamp for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by the change in the physical state of the solid and by spectroscopic methods (e.g., IR, NMR of a small sample).

-

After the reaction is complete, the solid product is collected and washed with a solvent in which the starting material is soluble but the product is not (e.g., cold ethanol) to remove any unreacted cinnamic acid.

-

The resulting α-truxillic acid can be further purified by recrystallization.

Advancements in Flow Photochemistry:

Modern synthetic chemistry is increasingly embracing continuous flow technologies to enhance reaction efficiency, safety, and scalability. [2+2] photocycloadditions are particularly well-suited for flow chemistry.[6][7][8]

Advantages of Flow Photochemistry:

-

Improved Light Penetration: The small dimensions of the flow reactor allow for uniform irradiation of the reaction mixture, leading to higher quantum yields and faster reaction times.

-

Precise Temperature Control: Flow reactors offer excellent heat exchange, enabling precise control over the reaction temperature.

-

Enhanced Safety: The small reaction volume in a flow system minimizes the risks associated with photochemical reactions.

-

Scalability: Scaling up a flow reaction is often as simple as running the system for a longer period.

Caption: Comparison of Batch vs. Flow Photochemical Reactor Setups.

Classical Synthesis: The Malonic Ester Route to 1,1-Cyclobutanedicarboxylic Acid

The synthesis of 1,1-cyclobutanedicarboxylic acid via the malonic ester synthesis remains a reliable and widely used method, particularly for accessing this key intermediate for various applications.[2][3]

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid[2]

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium ethoxide solution in ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Alkylation: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise with stirring. Subsequently, 1,3-dibromopropane is added, and the mixture is refluxed. The reaction involves a double alkylation of the malonic ester to form diethyl 1,1-cyclobutanedicarboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong base (e.g., potassium hydroxide), followed by acidification with hydrochloric acid.

-

Purification: The crude 1,1-cyclobutanedicarboxylic acid is then purified by recrystallization from a suitable solvent, such as hot water or ethyl acetate.

Caption: Synthetic Pathway to 1,1-Cyclobutanedicarboxylic Acid.

PART 3: Stereochemistry and Isomer Separation

The stereochemistry of cyclobutane dicarboxylic acids is a critical aspect that profoundly influences their physical properties and biological activity. The substituents on the cyclobutane ring can exist in either a cis or trans relationship, leading to diastereomers with distinct spatial arrangements.

Understanding Cis and Trans Isomerism

In cis-cyclobutane dicarboxylic acids, the two carboxylic acid groups are on the same face of the cyclobutane ring. In the trans isomers, they are on opposite faces. This difference in stereochemistry leads to variations in properties such as melting point, solubility, and crystal packing.

Separation and Characterization of Isomers

The separation of cis and trans isomers of cyclobutane dicarboxylic acids can be challenging but is essential for their specific applications.

Classical Method: Fractional Crystallization

Fractional crystallization is a traditional yet effective method for separating diastereomers based on their different solubilities in a particular solvent. For instance, the cis and trans isomers of certain cyclobutane dicarboxylic acids can be separated by careful crystallization from water or other suitable solvents.[9][10] The less soluble isomer will crystallize out of the solution first, allowing for its separation by filtration.

Modern Analytical Techniques: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for the separation and quantification of isomers.[1][11][12][13][14]

-

HPLC: Reverse-phase HPLC is a versatile method for separating dicarboxylic acids. The choice of column, mobile phase composition, and detector (e.g., UV-Vis) are critical for achieving good resolution between the cis and trans isomers.

-

GC: For GC analysis, the carboxylic acid groups are typically derivatized to more volatile esters (e.g., methyl esters) prior to injection. This allows for their separation on a suitable GC column and detection by a flame ionization detector (FID) or mass spectrometer (MS).

| Technique | Principle | Sample Preparation | Advantages | Limitations |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Minimal, often just dissolution in the mobile phase. | Non-destructive, suitable for non-volatile compounds. | May require specific columns for good resolution. |

| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Derivatization to volatile esters is usually required. | High resolution and sensitivity, can be coupled to MS for identification. | Destructive, requires volatile and thermally stable compounds. |

PART 4: Applications in Drug Development and Materials Science

The unique structural features of cyclobutane dicarboxylic acids make them valuable building blocks in various fields, from pharmaceuticals to polymer chemistry.

Role in Drug Discovery and Medicinal Chemistry

The rigid and puckered nature of the cyclobutane ring allows it to serve as a constrained scaffold in drug design.[9][15][16] By incorporating a cyclobutane moiety, medicinal chemists can:

-

Control Conformation: The restricted rotation around the C-C bonds of the cyclobutane ring helps to lock the molecule in a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

-

Improve Pharmacokinetic Properties: The introduction of a cyclobutane ring can improve metabolic stability and other pharmacokinetic parameters of a drug candidate.[16]

-

Serve as Bioisosteres: The cyclobutane ring can act as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, offering a way to fine-tune the properties of a molecule.

A prominent example of a cyclobutane dicarboxylic acid in medicine is its use in the synthesis of the anticancer drug Carboplatin . In Carboplatin, the 1,1-cyclobutanedicarboxylate ligand chelates to a platinum center, resulting in a drug with a different toxicity profile compared to its predecessor, Cisplatin.

Applications in Polymer Chemistry and Materials Science

Cyclobutane dicarboxylic acids are increasingly being explored as monomers for the synthesis of novel polymers with unique properties.[17][18]

-

Polyesters and Polyamides: The two carboxylic acid groups can readily undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The rigid cyclobutane unit in the polymer backbone can impart properties such as increased thermal stability and modified mechanical strength.

-

Metal-Organic Frameworks (MOFs): The carboxylic acid groups of CBDAs can act as linkers to coordinate with metal ions, leading to the formation of porous, crystalline materials known as MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Caption: Diverse Applications of Cyclobutane Dicarboxylic Acids.

Conclusion

The journey of cyclobutane dicarboxylic acids, from their misidentified origins to their current status as versatile building blocks, is a testament to the progress of organic chemistry. The development of sophisticated synthetic methods, particularly in the realm of photochemistry, has provided access to a wide array of these compounds with precise control over their stereochemistry. As our understanding of the unique properties conferred by the cyclobutane ring deepens, we can anticipate that cyclobutane dicarboxylic acids will continue to play a pivotal role in the design of next-generation pharmaceuticals and advanced materials, addressing critical challenges in medicine and technology.

References

- 1. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. docenti.unina.it [docenti.unina.it]

- 5. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives [morressier.com]

- 6. [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 10. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 13. GC and HPLC | PDF [slideshare.net]

- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide on the Stereochemistry of 1,2-Cyclobutanedicarboxylic Acid Isomers

Abstract

The constrained, puckered ring of cyclobutane presents a unique stereochemical canvas. When substituted with two carboxyl groups at the 1 and 2 positions, a set of distinct stereoisomers emerges, each with unique properties and potential applications. This technical guide provides an in-depth exploration of the stereochemistry of 1,2-cyclobutanedicarboxylic acid, detailing the isomeric forms, their synthesis and resolution, spectroscopic differentiation, and their utility in drug discovery and materials science. This document is intended to serve as a foundational resource for scientists leveraging the structural and chiral attributes of these valuable building blocks.

Unveiling the Stereoisomers: Cis, Trans, and the Meso Question

The spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclobutane ring gives rise to geometric isomerism.[1][2] This results in two primary isomers: cis and trans.

-

cis-1,2-Cyclobutanedicarboxylic Acid: In this isomer, the carboxyl groups are situated on the same side of the cyclobutane ring.[3][4][5] A key feature of the cis isomer is the presence of an internal plane of symmetry. This symmetry element renders the molecule achiral, despite the presence of two stereocenters. Such a compound is known as a meso compound .[6][7][8][9] Consequently, cis-1,2-cyclobutanedicarboxylic acid is optically inactive.[6]

-

trans-1,2-Cyclobutanedicarboxylic Acid: In the trans configuration, the carboxyl groups are on opposite sides of the ring.[10][11] This arrangement eliminates the internal plane of symmetry, making the molecule chiral. Therefore, trans-1,2-cyclobutanedicarboxylic acid exists as a pair of non-superimposable mirror images, known as enantiomers .[6] These enantiomers are optically active, rotating plane-polarized light in equal and opposite directions.[6]

In total, there are three distinct stereoisomers of 1,2-cyclobutanedicarboxylic acid: the meso cis isomer and the pair of trans enantiomers.[6][12]

Caption: Stereoisomeric relationship of 1,2-cyclobutanedicarboxylic acid.

Strategic Synthesis and Chiral Resolution

The synthesis of 1,2-cyclobutanedicarboxylic acid often results in a mixture of the cis and trans isomers. Subsequent separation and, if required, resolution of the enantiomers are critical steps.

Synthetic Approaches

A common method for preparing cyclobutane derivatives is through [2+2] photocycloaddition reactions.[13] For instance, the photodimerization of cinnamic acid derivatives can yield substituted cyclobutane-1,2-dicarboxylic acids.[14][15]

A mixture of cis and trans isomers can be quantitatively isomerized to the more stable trans-diacid using strong acid, such as 12N HCl.[16] This provides a route to selectively obtain the racemic trans isomer.

Resolution of trans-Enantiomers

The separation of the enantiomers of trans-1,2-cyclobutanedicarboxylic acid is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

-

Selection of Resolving Agent: A chiral amine, such as (S)-phenylethylamine, is a suitable resolving agent.[17]

-

Salt Formation: The racemic trans-1,2-cyclobutanedicarboxylic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with the chiral resolving agent. The differing stereochemistry of the acid enantiomers and the single enantiomer of the resolving agent leads to the formation of two diastereomeric salts with different physical properties, notably solubility.

-

Fractional Crystallization: The solution is allowed to cool, leading to the preferential crystallization of the less soluble diastereomeric salt.

-

Isolation of Enantiomers: The crystallized salt is separated by filtration. The enantiomerically enriched dicarboxylic acid is then liberated by treatment with a strong acid. The other enantiomer can be recovered from the mother liquor.

Self-Validating System: The success of the resolution is confirmed by measuring the optical rotation of the isolated enantiomers. The specific rotations should be of equal magnitude but opposite in sign.

Spectroscopic and Physicochemical Characterization

The distinct stereochemical features of the isomers lead to observable differences in their physical and spectroscopic properties.

| Property | cis-Isomer | trans-Isomer (Racemic) |

| Symmetry | Internal plane of symmetry | C2 axis of symmetry |

| Chirality | Achiral (meso) | Chiral (exists as enantiomers) |

| Optical Activity | Inactive | Inactive (racemic mixture) |

| ¹H NMR | More complex signal pattern | Simpler signal pattern |

| ¹³C NMR | Fewer signals due to symmetry | More signals |

Note on NMR Spectroscopy: The puckered nature of the cyclobutane ring leads to complex coupling patterns in ¹H NMR spectra. The higher symmetry of the cis isomer results in fewer distinct signals in the ¹³C NMR spectrum compared to the trans isomer.

Applications in Drug Development and Beyond

The rigid cyclobutane scaffold is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[18]

-

Conformational Restriction: The cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.[18]

-

Metabolic Stability: The introduction of a cyclobutane moiety can improve the metabolic stability of a drug molecule.[18]

-

Pharmacophore Orientation: The defined stereochemistry of the substituents on the cyclobutane ring allows for precise positioning of key pharmacophoric groups.[18]

-

Pharmaceutical Intermediates: Cyclobutane dicarboxylic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anticancer drugs like carboplatin (derived from cyclobutane-1,1-dicarboxylic acid).[19]

-

Polymer Science: These diacids can be used as monomers in the synthesis of polyesters and polyamides, where the stereochemistry of the diacid unit can influence the properties of the resulting polymer.[13]

Caption: General workflow for obtaining enantiomerically pure trans-1,2-cyclobutanedicarboxylic acid.

Conclusion

The stereoisomers of 1,2-cyclobutanedicarboxylic acid offer a compelling example of how subtle changes in three-dimensional structure can lead to distinct chemical entities. A thorough understanding of their synthesis, separation, and characterization is crucial for harnessing their potential as versatile building blocks in the design and creation of novel molecules with tailored properties for applications in medicine and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]

- 4. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]

- 5. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3.7 Meso Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]

- 11. trans-1,2-cyclobutanedicarboxylic acid [stenutz.eu]

- 12. (Solved) - (a) (i) Draw all the stereoisomers of 1,2-cyclobutane dicarboxylic... (1 Answer) | Transtutors [transtutors.com]

- 13. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

A Comprehensive Spectroscopic Guide to trans-Cyclobutane-1,2-dicarboxylic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for trans-cyclobutane-1,2-dicarboxylic acid (CAS RN: 1124-13-6), a key building block in the synthesis of polymers and pharmaceuticals.[1] Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.

Molecular Structure and Spectroscopic Overview

This compound is a cyclic dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol .[2][3] The "trans" configuration indicates that the two carboxylic acid groups are on opposite sides of the cyclobutane ring. This stereochemistry dictates the symmetry of the molecule and, consequently, its spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is crucial for its unambiguous identification and for quality control in its various applications.

The following sections will delve into the specific spectroscopic techniques used to characterize this molecule, presenting detailed data, experimental protocols, and the rationale behind the interpretation of the spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR are employed to confirm its structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the methine protons (CH-COOH) and the methylene protons (CH₂) of the cyclobutane ring, as well as the acidic protons of the carboxylic acid groups.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 2H | -COOH |

| ~3.45 | Multiplet | 2H | CH-COOH |

| ~2.17 | Multiplet | 4H | -CH₂- |

Data is compiled from representative spectra and may vary slightly based on solvent and concentration.[5][6]

Interpretation and Causality:

-

The broad singlet around 12.0 ppm is characteristic of carboxylic acid protons, which are often subject to hydrogen bonding and rapid exchange, leading to a broadened signal.[7]

-

The methine protons attached to the carbons bearing the carboxylic acid groups are deshielded due to the electron-withdrawing effect of the carboxyl group, hence their downfield shift to approximately 3.45 ppm.

-

The methylene protons of the cyclobutane ring appear as a multiplet around 2.17 ppm. The complexity of this signal arises from vicinal and geminal couplings with the other ring protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~45 | CH-COOH |

| ~20 | -CH₂- |

Data is compiled from representative spectra and may vary slightly based on the solvent.[6][8]

Interpretation and Causality:

-

The signal at approximately 175 ppm is typical for the carbonyl carbon of a carboxylic acid.[7]

-

The methine carbons, being directly attached to the electron-withdrawing carboxyl groups, are deshielded and appear around 45 ppm.

-

The methylene carbons are the most shielded, resonating at approximately 20 ppm.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for obtaining high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[6]

-

-

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Apply a 30-degree pulse width with a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Employ proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.

-

Use a spectral width of about 220 ppm.

-

A 45-degree pulse with a relaxation delay of 2-5 seconds is typically used.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1760-1690 | Strong | C=O stretch (carboxylic acid) |

| 1320-1210 | Medium | C-O stretch |

| 1440-1395 & 950-910 | Medium | O-H bend |

Data compiled from the NIST Chemistry WebBook and general IR spectroscopy principles.[10][11]

Interpretation and Causality:

-

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹.[10] This broadness is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[9]

-

The strong absorption in the region of 1760-1690 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid group.[10]

-

The aliphatic C-H stretching vibrations of the cyclobutane ring are observed around 2950 cm⁻¹.

-

The C-O stretching and O-H bending vibrations provide further confirmation of the carboxylic acid functionality.[10]

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of the crystalline this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation in the mid-IR region.

-

Transfer the finely ground mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with known correlation charts for functional groups.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[12]

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 126 | [M - H₂O]⁺ |

| 99 | [M - COOH]⁺ |

| 98 | [M - H₂O - CO]⁺ or [M - CO₂ - H₂]⁺ |

| 55 | [C₄H₇]⁺ |

Data compiled from PubChem and NIST.[2][13]

Interpretation and Causality:

-

The molecular ion peak [M]⁺ at m/z 144 confirms the molecular weight of the compound.

-

A common fragmentation pathway for carboxylic acids is the loss of a water molecule (18 Da), leading to the peak at m/z 126.[14]

-

The loss of a carboxyl group (45 Da) results in the fragment at m/z 99.

-

The base peak (most intense peak) is often observed at m/z 98, which can be formed through various fragmentation pathways.[2]

-

The peak at m/z 55 likely corresponds to a C₄H₇⁺ fragment, which can be formed by the cleavage of the cyclobutane ring.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester form (e.g., by reaction with diazomethane or a silylating agent) may be necessary for efficient gas chromatographic separation.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program to ensure the separation of the analyte from any impurities or solvent.

-

-

Mass Spectrometer (MS):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at a standard energy of 70 eV.[15]

-

Scan a mass range of, for example, m/z 40-200.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with that peak to determine the molecular ion and the fragmentation pattern.

-

Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

-

References

- 1. rsc.org [rsc.org]

- 2. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unveiling the Secrets: Decoding Carboxylic Acid Peaks in IR Spectroscopy - Housing Innovations [dev.housing.arizona.edu]

- 4. azolifesciences.com [azolifesciences.com]

- 5. This compound(1124-13-6) 1H NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(1124-13-6) 13C NMR spectrum [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]

- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 13. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]

- 14. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 15. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Solubility of trans-Cyclobutane-1,2-dicarboxylic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of trans-cyclobutane-1,2-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document delves into the theoretical underpinnings of its solubility, compiles available data, and offers a detailed protocol for its empirical determination in various solvents.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound (CAS No. 1124-13-6) is a unique cycloalkane compound featuring a four-carbon ring with two carboxylic acid groups in a trans configuration.[1][2] This rigid, three-dimensional structure makes it a valuable building block in diverse applications, including the synthesis of novel polymers, biodegradable plastics, and as a key intermediate in the production of pharmaceuticals.[1][3]

In any of these applications, understanding the compound's solubility is of paramount importance. For the synthetic chemist, it dictates the choice of reaction solvents and purification methods like crystallization. In pharmaceutical development, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip the researcher with the means to determine it for their specific needs.

Theoretical Framework for Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute molecules themselves and between the solute and the solvent molecules. The key factors at play are the polarity imparted by the two carboxylic acid groups and the nonpolar nature of the cyclobutane backbone.

The Role of Polarity and Hydrogen Bonding

The two carboxylic acid (-COOH) functional groups are highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl hydrogen) and acceptors (at the carbonyl and hydroxyl oxygens). This dual capability is the primary driver of its solubility in polar solvents.

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also engage in hydrogen bonding. Strong hydrogen bonds can form between the carboxylic acid groups of the solute and the solvent molecules, facilitating dissolution.[4] The energy released from the formation of these new solute-solvent bonds helps to overcome the energy required to break the hydrogen bonds in the pure solvent and the intermolecular forces holding the solute's crystal lattice together.[5] Dicarboxylic acids, with their two hydrophilic groups, are generally more soluble in water than their monocarboxylic counterparts of similar carbon number.[6]

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have polar bonds but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. They can still solvate the this compound molecule through dipole-dipole interactions and by accepting hydrogen bonds from the solute's carboxylic acid groups.

The Influence of the Nonpolar Cyclobutane Ring

The cyclobutane ring itself is a nonpolar, hydrophobic hydrocarbon structure.[6] This part of the molecule contributes to its solubility in nonpolar solvents (e.g., hexane, toluene) through weaker van der Waals forces (specifically, London dispersion forces). However, the strong polar nature of the two carboxylic acid groups significantly limits its solubility in purely nonpolar solvents. As the size of the nonpolar alkyl portion of a carboxylic acid increases, its water solubility rapidly decreases.[1]

Crystal Lattice Energy

This compound is a white crystalline solid at room temperature.[2] The energy required to break apart the crystal lattice structure, known as the lattice energy, must be overcome by the energy of solvation for dissolution to occur.[7] A high lattice energy can lead to poor solubility, even in polar solvents where favorable solute-solvent interactions are possible. The specific crystal packing of the trans isomer will influence its lattice energy and thus its solubility profile.

Solubility Profile of this compound

Quantitative and Qualitative Data

The table below summarizes the available solubility information. It is critical to note the distinction between experimentally verified data and computationally predicted values.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | Polar Protic | Not Specified | Soluble | Qualitative | [8] |

| Water | Polar Protic | 25 (assumed) | 1.15 mol/L (165.7 g/L) | Calculated | [9] |

| Benzene | Nonpolar | Not Specified | Soluble enough for crystallization | Inferred | [10][11] |

| Ethyl Acetate | Polar Aprotic | Not Specified | Soluble enough for crystallization (often used with a nonpolar co-solvent) | Inferred | [10][11] |

The calculated water solubility is derived from the predicted log10WS (logarithm of water solubility in mol/L) of 0.06. This should be used as an estimation and not a substitute for experimental determination.

Predicted Lipophilicity

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A calculated logP value of 0.182 suggests that this compound has a slight preference for the aqueous phase over the lipid phase, which is consistent with the presence of two highly polar carboxylic acid groups.[9]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, it is often necessary for researchers to determine the solubility of this compound in their specific solvent systems. The most reliable and widely used method for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method .[12] The following protocol provides a robust, self-validating workflow.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically, which represents the equilibrium solubility.

Required Materials and Equipment

-

This compound (solid, high purity)

-

Solvents of interest (analytical grade)

-

Glass vials with screw caps or stoppered flasks

-

Orbital shaker or rotator with temperature control (incubator shaker)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Experimental Workflow

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A good starting point is to add enough solid to be visibly present after equilibration.

-

Pipette a precise volume of the chosen solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period. Equilibration time can vary but is often achieved within 24 to 72 hours. It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer increases.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane. Alternatively, centrifugation at high speed can be used to pellet the solid before taking the supernatant.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

-

Data Analysis and Validation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the equilibrium solubility.

-

The experiment should be performed in at least triplicate to ensure reproducibility.

-

The presence of undissolved solid material in the vials after the equilibration period must be visually confirmed to ensure that the final solution was indeed saturated.

-

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Conclusion and Future Outlook

The solubility of this compound is a complex property driven by the interplay between its polar carboxylic acid groups and its nonpolar hydrocarbon ring. While it is qualitatively known to be soluble in water and some organic solvents, a comprehensive public dataset of its quantitative solubility is lacking. This guide provides the fundamental theoretical background and, most importantly, a detailed, validated experimental protocol that empowers researchers to determine its solubility in their specific systems of interest. As the applications of this versatile molecule continue to expand, the generation and publication of such empirical data will be invaluable to the scientific community.

References

- 1. Cas 1124-13-6 | this compound [finechemical.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1124-13-6 [amp.chemicalbook.com]

- 4. swchemilab.com [swchemilab.com]

- 5. Buy this compound (CAS No 1124-13-6), Purity 99%, Industrial Grade, Best Price [perituminnovations.com]

- 6. 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Cas 1124-13-6,this compound | lookchem [lookchem.com]

- 8. This compound | 1124-13-6 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. CAS 1124-13-6: (±)-trans-1,2-Cyclobutanedicarboxylic acid [cymitquimica.com]

- 11. watson-int.com [watson-int.com]

- 12. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]

Subject: Thermal Stability and Decomposition of trans-Cyclobutane-1,2-dicarboxylic Acid

An In-depth Technical Guide

Foreword: The Cyclobutane Moiety as a Cornerstone for Advanced Material Design

In the landscape of modern materials science and organic synthesis, the pursuit of monomers that impart unique, controllable properties to polymers and functional materials is paramount. trans-Cyclobutane-1,2-dicarboxylic acid (t-CBDA), a seemingly simple cyclic dicarboxylic acid, has emerged as a building block of significant interest. Its rigid, four-membered ring structure, combined with the reactivity of its dual carboxylic acid groups, offers a compelling platform for innovation.

This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the thermal behavior of t-CBDA. For professionals in polymer chemistry, the thermal stability dictates the processing window for polymerization and the ultimate service temperature of the resulting material. For those in drug development, understanding the stability of the core scaffold is fundamental. The unique characteristic of t-CBDA—its propensity for controlled thermal cleavage—positions it as a key enabler for the next generation of thermally recyclable materials.[1][2] This document synthesizes foundational principles with actionable experimental insights to equip researchers with the knowledge necessary to harness the full potential of this versatile molecule.

Physicochemical and Structural Profile

The defining characteristic of this compound is its stereochemistry. The two carboxylic acid groups reside on opposite faces of the cyclobutane ring, a configuration that minimizes steric hindrance and contributes to its overall stability compared to its cis isomer.[2] This structural arrangement is fundamental to its physical properties and subsequent thermal behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | [2][3][4] |

| Molecular Weight | 144.13 g/mol | [2][3][4] |

| CAS Number | 1124-13-6 | [3][4][5] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | 129 - 132 °C | [3][5] |

| Boiling Point | 140 °C (at 2 Torr) | [5] |

| pKa₁ | 3.79 (at 25°C) | [5] |

| pKa₂ | 5.61 (at 25°C) | [5] |

Thermal Stability Assessment: Methodologies and Expected Behavior

The utility of t-CBDA as a monomer is intrinsically linked to its ability to withstand the thermal stresses of polymerization without premature degradation. The primary analytical techniques to quantify this stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides a quantitative measure of a material's thermal stability by monitoring changes in its mass as a function of temperature in a controlled atmosphere. For a monomer like t-CBDA, the TGA thermogram reveals the onset temperature of decomposition, which is critical for defining the upper limit of its processing window.

Causality Behind Experimental Choices:

-

Inert Atmosphere (N₂): The use of an inert nitrogen or argon atmosphere is crucial. It ensures that the observed mass loss is due to thermal decomposition (pyrolysis) alone, rather than oxidative degradation, which would occur in the presence of air and complicate the mechanistic interpretation.

-

Heating Rate: A controlled heating rate (e.g., 10-20 °C/min) is standard.[1] A slower rate can provide better resolution of distinct decomposition steps, while a faster rate mimics rapid processing conditions but may shift decomposition temperatures to higher values.

Based on studies of similar cyclobutane dicarboxylic acid derivatives, t-CBDA is expected to be thermally stable with no significant mass loss below 200 °C.[1][6] A typical TGA curve would show a stable baseline until the onset of decomposition, followed by a sharp drop in mass as the molecule fragments.

Differential Scanning Calorimetry (DSC)

DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature. It identifies thermodynamic transitions, providing a more complete picture of the material's thermal behavior.

Key Events Identified by DSC:

-

Melting (Endotherm): A sharp endothermic peak corresponding to the melting point (approx. 129-132 °C) will be the first major event observed.[3][5]

-

Decomposition (Exotherm): The subsequent decomposition is typically an exothermic process, which will appear as a broad peak at temperatures above the melting point.

The combination of TGA and DSC allows for a precise determination of the temperature range in which t-CBDA exists as a stable liquid melt, which is the ideal state for many polycondensation reactions.

The Decomposition Pathway: A Story of Cycloreversion

The thermal decomposition of many cyclobutane-containing compounds is dominated by a characteristic mechanism: a [2+2] cycloreversion reaction. This process is essentially the reverse of the cycloaddition reaction often used to synthesize the cyclobutane ring.[7] Upon heating, the strain in the four-membered ring is released through the cleavage of two carbon-carbon bonds, leading to the formation of two new π-bonds.

For this compound, the primary decomposition pathway is the cleavage of the cyclobutane ring.[2] A secondary decomposition reaction, particularly at higher temperatures, can involve decarboxylation, leading to the formation of cyclobutene derivatives.[2]

Caption: Proposed thermal decomposition pathways for t-CBDA.

This inherent thermal cleavability is not a flaw but a feature. It is the chemical basis for designing thermally recyclable polymers, where a thermoset material can be broken down into its constituent monomers by applying heat, allowing for reprocessing and reuse.

Experimental Protocols: A Self-Validating Approach